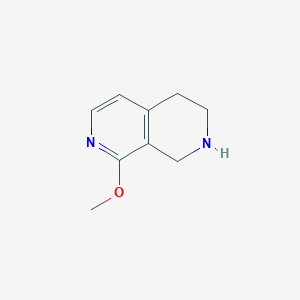

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

説明

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a derivative of naphthyridine . Naphthyridines are heterocyclic compounds that have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which include 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, has been covered in various studies . One of the synthetic strategies involves the aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid . Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines .Molecular Structure Analysis

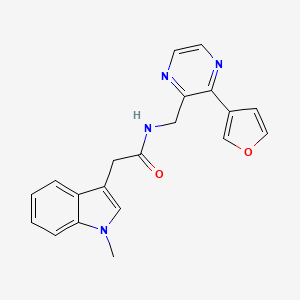

The molecular structure of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a derivative of the cyclic naphthyridine system . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis

The predicted boiling point of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is 282.2±40.0 °C and its predicted density is 1.098±0.06 g/cm3 .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Methods and Structural Analysis 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine and its derivatives have been a focus of chemical research, especially in the context of synthetic methodologies and structural analysis. The compound and its analogs have been synthesized through various methods, including reductive amination of Schiff's bases, lithiation of 2-methylarylidene-tert-butylamines, and other complex organic reactions. These processes have been essential for creating structurally diverse naphthyridine derivatives for further applications in different fields (Zlatoidský & Gabos, 2009), (Walz & Sundberg, 2000).

Pharmaceutical Applications

Cancer Research and Treatment Naphthyridine derivatives, including 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, have shown promising results in cancer research. Studies have indicated that these compounds can induce necroptosis at low concentrations and apoptosis at high concentrations in certain cancer cell lines. This dual mode of action, along with the modulation of death receptors and scaffold proteins, highlights the potential of naphthyridine derivatives as chemotherapeutic agents (Kong et al., 2018), (Murugesh et al., 2014).

Material Science and Molecular Interactions

Hydrate Formation and Crystal Structure Analysis In material science, the structural analysis and formation of hydrates of naphthyridine derivatives have been subjects of interest. Researchers have employed particle-based simulation techniques to explore the hydrate formation of these compounds, revealing insights into their crystalline forms and hydration states. This understanding is crucial for pharmaceutical applications, particularly in designing stable and efficacious drug formulations (Zhao et al., 2009).

Enantioselective Synthesis

Chiral Building Blocks for Drug Development The asymmetric hydrogenation of naphthyridine derivatives has been developed as a method to produce chiral heterocyclic building blocks. These compounds are valuable for drug development, offering a practical approach to creating structurally complex and enantiomerically pure molecules. The high enantioselectivity and full conversions achieved in these reactions underline the potential of naphthyridine derivatives in synthesizing new medicinal compounds (Ma et al., 2016).

将来の方向性

特性

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-8-6-10-4-2-7(8)3-5-11-9/h3,5,10H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOHWUYWJICLGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1CNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2630425.png)

![2-phenyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B2630431.png)

![4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2630432.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2630433.png)

![2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630435.png)